Home > Products > Screening Compounds P58177 > 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride
3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride - 1803587-50-9

3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride

Catalog Number: EVT-1763462
CAS Number: 1803587-50-9
Molecular Formula: C12H15ClN4O
Molecular Weight: 266.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

{2-(3-Adamantan-1-yl)-1H-1,2,4-triazol-5-yl)-4-chloroaniline (Compound 5)

Compound Description: This novel triazole derivative exhibited potent inhibition of chitin deacetylases (CDA) from Aspergillus nidulans and A. niger. [] It demonstrated superior inhibitory activity compared to previously reported compounds such as polyoxorin D, J075-4187, and chitotriose. []

Relevance: Compound 5, similar to 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride, contains a 1H-1,2,4-triazole ring as a central structural motif. [] The presence of diverse substituents on this core scaffold highlights the potential for structural modification to modulate biological activity within this class of compounds.

2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine (Compound 17)

Compound Description: This compound is a potent, long-acting human neurokinin-1 (hNK-1) receptor antagonist. [] It exhibits good oral bioavailability and a long duration of action in preclinical models. []

Relevance: Compound 17, like 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride, features a morpholine ring directly attached to a 1,2,4-triazole moiety. [] This shared structural feature suggests a potential relationship between their pharmacological profiles and warrants further investigation.

3-(3-phenyl-1H-1,2,4-triazol-5-yl)-2H-1-benzopyran-2-one

Compound Description: This compound exhibits polymorphism, with three distinct crystal structures identified. [] The crystal structures are primarily stabilized by π-π stacking interactions between the aromatic rings. []

Relevance: This compound, like 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride, shares a 1-phenyl-1H-1,2,4-triazol-5-yl substructure. [] Investigating the impact of different substituents on this core scaffold, like the benzopyranone moiety in this compound, could be valuable for understanding structure-activity relationships.

Compound Description: This compound acts as an inhibitor of human heme oxygenase-1 (HO-1). [] It binds to the distal pocket of HO-1, with the triazole moiety coordinating to the heme iron. []

Relevance: This compound, similar to 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride, contains a 1-phenyl-1H-1,2,4-triazole group. [] The presence of this shared structural motif suggests that exploring modifications to the butanone side chain could be a viable strategy for modulating HO-1 inhibitory activity.

1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone (TAK-456)

Compound Description: TAK-456 is a novel antifungal agent that has progressed to clinical trials. [] Its primary metabolites in rats involve hydroxylation of the imidazolidinone ring. []

Relevance: While TAK-456 possesses a more complex structure, it shares the 1H-1,2,4-triazol-1-yl group present in 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride. [] Studying the structure-activity relationships of both compounds could provide insights into designing more potent antifungal agents.

Overview

3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride is a chemical compound with significant research applications. Its molecular formula is C12H15ClN4O, and it has a molecular weight of 266.73 g/mol. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antimicrobial and antifungal properties .

Source and Classification

This compound can be synthesized through various methods involving triazole chemistry and morpholine derivatives. It is classified under the category of heterocyclic compounds, specifically those containing a triazole ring, which is a five-membered ring with three nitrogen atoms . The presence of the morpholine moiety enhances its solubility and biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride can be approached through several methods. One common method involves the reaction of morpholine with a suitable triazole precursor under controlled conditions.

  1. Reagents: The synthesis typically requires morpholine, phenylhydrazine, and appropriate reagents to form the triazole ring.
  2. Conditions: Reactions are often conducted in solvents such as ethanol or acetonitrile at elevated temperatures (around 170 °C) to facilitate the formation of the desired product .
  3. Yield Optimization: Techniques such as microwave irradiation have been employed to improve yields and reduce reaction times. For instance, optimizing solvent choice and reaction temperature can lead to higher purity and yield of the final product .
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride features a morpholine ring attached to a triazole moiety.

  • Canonical SMILES: C1COCC(N1)C2=NC=NN2C3=CC=CC=C3.Cl
  • InChI Key: NXTVTWVNVXSWAA-UHFFFAOYSA-N
  • Molecular Geometry: The compound exhibits a planar structure due to the conjugated system formed by the triazole and phenyl groups, which contributes to its stability and potential interactions in biological systems .
Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions typical for triazoles:

  1. Nucleophilic Substitution: The nitrogen atoms in the triazole ring can undergo nucleophilic substitution reactions, which can be exploited for further functionalization.
  2. Condensation Reactions: The morpholine group can react with electrophiles in condensation reactions, leading to new derivatives that may exhibit enhanced biological properties .
  3. Electrochemical Methods: Recent studies have explored electrochemical synthesis methods for generating similar triazole compounds efficiently, indicating potential alternative synthetic routes .
Mechanism of Action

Process and Data

The mechanism of action for 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride primarily involves its interaction with biological targets:

  1. Targeting Enzymes: Compounds containing triazole rings often inhibit enzymes such as histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in various diseases including cancer .
  2. Antimicrobial Activity: The presence of the phenyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy against various pathogens .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in polar solvents like water and ethanol due to the morpholine component.

Chemical Properties

  • Stability: Generally stable under normal conditions but should be stored away from strong acids or bases.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
Applications

Scientific Uses

3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride has several applications in scientific research:

  1. Pharmaceutical Development: Used as a scaffold in drug design targeting various diseases due to its biological activity.
  2. Antimicrobial Research: Investigated for its potential as an antimicrobial agent against resistant strains of bacteria and fungi.
  3. Biochemical Studies: Employed in studies examining enzyme inhibition mechanisms relevant to cancer therapy .
Introduction to 1,2,4-Triazole-Morpholine Hybrids in Medicinal Chemistry

The structural hybridization of privileged pharmacophores represents a cornerstone of modern drug discovery, aimed at overcoming limitations of existing therapeutics. The integration of 1,2,4-triazole and morpholine moieties into single molecular entities—exemplified by 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride—has emerged as a promising strategy for developing novel bioactive agents [2] [6]. This hybrid scaffold (PubChem CID: 102555198) combines a phenyl-substituted 1,2,4-triazole linked to a morpholine ring via a methylene bridge, terminated as a hydrochloride salt to enhance solubility [1] [8]. The molecular framework (C₁₂H₁₄N₄O·HCl) exploits complementary physicochemical and pharmacological properties inherent to both heterocycles, positioning it as a versatile candidate for targeting diverse disease pathways, particularly antimicrobial and oncological targets [4] [9].

Rationale for Combining Triazole and Morpholine Pharmacophores

The strategic fusion of 1,2,4-triazole and morpholine leverages synergistic interactions with biological targets while optimizing drug-like properties:

  • Triazole Advantages: The 1,2,4-triazole core serves as a bioisostere for carboxylic acids, amides, and esters, enhancing metabolic stability and membrane permeability. Its dipolar character enables hydrogen bonding, π-π stacking, and coordination with metal ions in enzyme active sites. This moiety is extensively documented to inhibit cytochrome P450 enzymes (e.g., CYP51 in fungi), DNA gyrase, and dihydrofolate reductase (DHFR), crucial for antimicrobial and anticancer activity [2] [6]. The phenyl substitution at N-1 further augments lipophilicity and target affinity through van der Waals interactions [5].

  • Morpholine Contributions: The morpholine ring (1-oxa-4-azacyclohexane) introduces moderate basicity (pKa ~8.5) and high water solubility. Its conformational flexibility and oxygen atom improve pharmacokinetic profiles by enhancing aqueous solubility, tissue penetration, and modulating metabolism. Morpholine-containing drugs like gefitinib and levofloxacin demonstrate improved CNS bioavailability and reduced toxicity, attributed to the ring’s ability to disrupt crystallization and serve as a hydrogen-bond acceptor [4] [9].

Table 1: Synergistic Contributions of Triazole and Morpholine in Hybrid Design

PharmacophoreKey Physicochemical PropertiesBiological Interactions
1,2,4-Triazole- Bioisosteric replacement potential - Moderate logP (improves permeability) - Metabolic resistance to hydrolysis- Hydrogen bonding with enzymes - Coordination with heme iron (CYP inhibition) - π-Stacking in hydrophobic pockets
Morpholine- High water solubility - Conformational flexibility - pKa ~8.5 (enhanced tissue penetration)- Solubilizes lipophilic scaffolds - Modulates oxidative metabolism - Improves blood-brain barrier penetration

The hybrid’s protonatable tertiary nitrogen in morpholine facilitates salt formation (e.g., hydrochloride), significantly enhancing crystallinity and solubility—critical for formulation efficacy [9]. Computational analyses confirm that the methylene linker between triazole and morpholine optimizes spatial orientation for simultaneous target engagement, as observed in enzyme-inhibitor complexes [4] [6].

Historical Development of Triazole-Based Therapeutics

The therapeutic evolution of triazoles and morpholines reflects incremental innovations in heterocyclic chemistry:

  • Triazole Therapeutics: First-generation triazoles (e.g., fluconazole, 1990) revolutionized antifungal therapy via CYP51 inhibition. Subsequent hybrids like voriconazole and ravuconazole incorporated fluorinated phenyl-triazole motifs to broaden spectrum and potency against resistant strains. The 2010s saw diversification into anticancer (anastrozole) and antiviral (ribavirin) domains, exploiting triazole’s versatility in scaffold hopping [2] [6].

  • Morpholine Integration: Morpholine emerged in drug design circa 1950, initially in analgesics (morazone) and later in blockbusters like the antidepressant reboxetine (1997) and EGFR inhibitor gefitinib (2003). Its incorporation improved solubility in fluoroquinolones (levofloxacin) and kinase inhibitors, reducing logP by 1–2 units while maintaining target affinity [4] [9].

Table 2: Key Milestones in Triazole and Morpholine Therapeutic Development

YearDevelopmentSignificance
1935Morpholine first synthesizedEnabled industrial and pharmaceutical applications
1990Fluconazole approvalValidated triazole as antifungal pharmacophore
1997Reboxetine (morpholine antidepressant)Demonstrated morpholine’s CNS penetration
2003Gefitinib (morpholine-containing kinase inhibitor)Showcased morpholine in targeted cancer therapy
2010–2024Hybrid triazole-morpholine antimicrobials (e.g., CID 102555198)Addressed multidrug resistance via synergistic pharmacophores

Hybridization accelerated post-2010 to combat drug resistance. For example, Wu et al. demonstrated that voriconazole derivatives bearing morpholine side chains exhibited 16–64-fold enhanced activity against Candida albicans and Aspergillus fumigatus compared to parent drugs, validating the pharmacophore combination [6]. The structural simplification in compounds like 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine (Enamine EN300-204977) further enabled rapid derivatization via "click chemistry" [10].

Role of Morpholine Derivatives in Bioactive Molecule Design

Morpholine’s prevalence in >100 marketed drugs underscores its multifaceted utility in optimizing bioactive molecules [9]:

Pharmacokinetic Optimization

  • Solubility Enhancement: Morpholine’s oxygen atom increases polar surface area (PSA), reducing crystallization energy. In 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride, the hydrochloride salt amplifies aqueous solubility >10-fold versus freebase, facilitating intravenous delivery [4] [9].
  • Metabolic Modulation: The ring undergoes oxidative degradation to carboxylates or hydroxylated intermediates, avoiding reactive metabolites. This promotes safer clearance pathways compared to piperazine analogs [9].
  • Bioavailability: Morpholine’s balanced lipophilicity (logP 0.5–1.5) enhances oral absorption. Hybrids like aprepitant leverage morpholine for >80% oral bioavailability via improved intestinal permeability [4].

Table 3: Impact of Morpholine on Key Pharmacokinetic Parameters

ParameterEffect of MorpholineExample in Hybrid Compound
Aqueous Solubility↑ 2–10 foldHydrochloride salt formation (CID 102555199)
logP Reduction↓ 1–2 unitsBalanced logP ~1.5 (optimizes permeability)
Metabolic StabilityModerate t₁/₂ (~2–4h)Oxidative degradation avoids toxic metabolites
Tissue PenetrationEnhanced CNS/Cellular uptakeMorpholine’s basicity aids lysosomal trapping

Target Engagement and Selectivity

Morpholine derivatives exhibit direct target interactions critical for efficacy:

  • Kinase Inhibition: Morpholine oxygen forms hydrogen bonds with kinase hinge regions (e.g., PI3Kγ, IC₅₀ 75 nM) [9].
  • Antifungal Potentiation: In triazole hybrids, morpholine side chains improve orientation toward heme iron in CYP51, as evidenced by docking studies where morpholine’s oxygen coordinates with catalytic residues [6].
  • Bacterial Targeting: Hybrids like finafloxacin exploit morpholine to disrupt DNA gyrase hydrophobic pockets, showing MICs ≤0.25 μg/mL against Gram-negative pathogens [9].

Properties

CAS Number

1803587-50-9

Product Name

3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride

IUPAC Name

3-(2-phenyl-1,2,4-triazol-3-yl)morpholine;hydrochloride

Molecular Formula

C12H15ClN4O

Molecular Weight

266.73 g/mol

InChI

InChI=1S/C12H14N4O.ClH/c1-2-4-10(5-3-1)16-12(14-9-15-16)11-8-17-7-6-13-11;/h1-5,9,11,13H,6-8H2;1H

InChI Key

NXTVTWVNVXSWAA-UHFFFAOYSA-N

SMILES

C1COCC(N1)C2=NC=NN2C3=CC=CC=C3.Cl

Canonical SMILES

C1COCC(N1)C2=NC=NN2C3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.